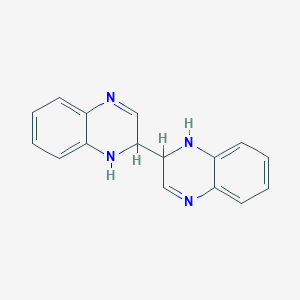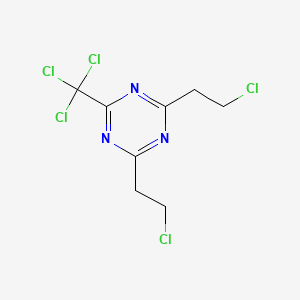
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 2-chloroethyl groups and one trichloromethyl group attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-chloroethanol and trichloromethyl compounds. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms on the cyanuric chloride with the desired functional groups. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also incorporate purification steps such as distillation or recrystallization to remove any impurities and obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Oxidized derivatives: Such as triazine oxides.
Reduced derivatives: Such as partially dechlorinated triazines.
Substituted derivatives: Such as triazines with different functional groups replacing the chlorine atoms.
科学的研究の応用
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxicity. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
類似化合物との比較
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4,6-Trichloro-1,3,5-triazine: A triazine compound with three chlorine atoms attached to the ring.
2,4-Bis(2-chloroethyl)-1,3,5-triazine: A triazine compound with two 2-chloroethyl groups but lacking the trichloromethyl group.
2,4,6-Tris(2-chloroethyl)-1,3,5-triazine: A triazine compound with three 2-chloroethyl groups attached to the ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other triazine derivatives.
特性
CAS番号 |
104061-54-3 |
|---|---|
分子式 |
C8H8Cl5N3 |
分子量 |
323.4 g/mol |
IUPAC名 |
2,4-bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C8H8Cl5N3/c9-3-1-5-14-6(2-4-10)16-7(15-5)8(11,12)13/h1-4H2 |
InChIキー |
KCWBPLKGAAIEGN-UHFFFAOYSA-N |
正規SMILES |
C(CCl)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


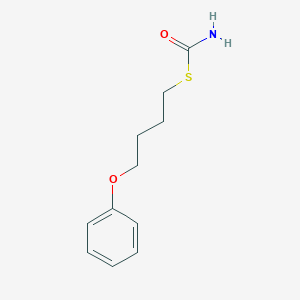

![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
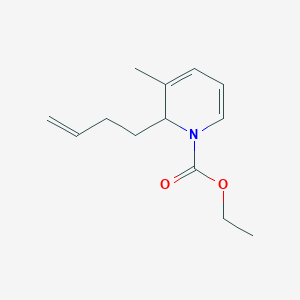
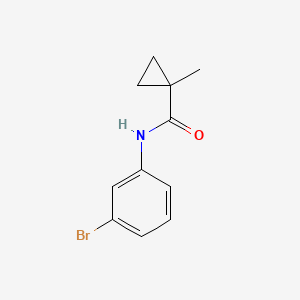
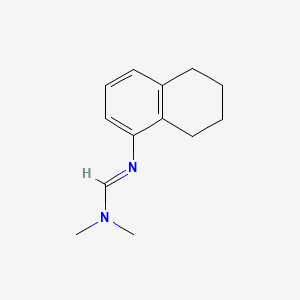
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
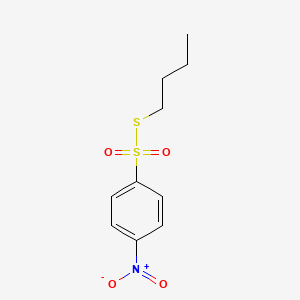
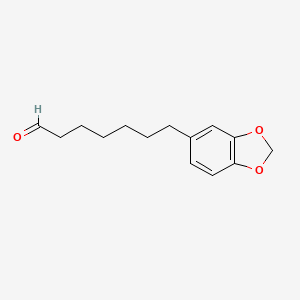
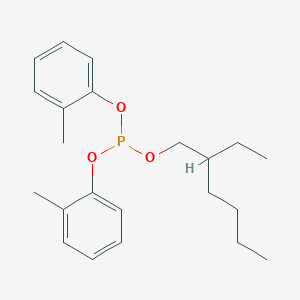
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
oxophosphanium](/img/structure/B14340068.png)
